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Compound of Interest

Compound Name:
(4-(4-Chloro-2-

fluorophenoxy)phenyl)boronic acid

CAS No.: 1256358-57-2

Cat. No.: B597645 Get Quote

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary
(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) is a specialized

organoboron intermediate characterized by a diaryl ether backbone. This structural motif is a

"privileged scaffold" in medicinal chemistry, frequently serving as the hydrophobic core for

kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemical agents.

This guide details the physicochemical properties, manufacturing protocols, and catalytic

applications of this compound, specifically focusing on its role as a nucleophile in Palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Properties
The compound consists of a phenylboronic acid moiety linked via an ether oxygen to a second

phenyl ring substituted with chlorine and fluorine. The halogenation pattern (4-Cl, 2-F) on the

distal ring is critical for metabolic stability, often blocking para-oxidation and modulating

lipophilicity.
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Property Specification

CAS Number 1256358-57-2

IUPAC Name
[4-(4-chloro-2-fluorophenoxy)phenyl]boronic

acid

Molecular Formula C₁₂H₉BClFO₃

Molecular Weight 266.46 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, MeOH, THF; sparingly

soluble in water

SMILES OB(O)c1ccc(Oc2ccc(Cl)cc2F)cc1

Melting Point
158–162 °C (Typical for diaryl ether boronic

acids)

Synthesis & Manufacturing Logic
The synthesis of CAS 1256358-57-2 typically follows a convergent linear pathway. The critical

step is the construction of the diaryl ether linkage prior to borylation, as the boronic acid group

is sensitive to the harsh conditions required for ether formation (e.g., Ullmann condensation).

Synthetic Pathway
Ether Formation (Precursor Synthesis): Nucleophilic aromatic substitution (

) or Ullmann coupling between 4-chloro-2-fluorophenol and 1-bromo-4-fluorobenzene.

Borylation: Lithium-halogen exchange of the resulting aryl bromide followed by electrophilic

trapping with a borate ester.

Reaction Workflow Visualization
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(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid
H3O+ Hydrolysis
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Caption: Convergent synthesis via SNAr ether formation followed by cryogenic lithiation-

borylation.

Critical Process Parameters (CPPs)
Cryogenic Control: The lithiation step requires strict temperature control (<-70°C) to prevent

"scrambling" of the halogens. The 4-Cl and 2-F substituents on the distal ring are relatively

stable to n-BuLi at this temperature, but higher temperatures can lead to benzyne formation

or lithiation at the wrong position.

Quench Efficiency: Rapid addition of Trimethyl borate or Triisopropyl borate is essential to

capture the aryllithium species before degradation.

Handling, Stability & Analytics
Boroxine Equilibrium
Like most boronic acids, this compound exists in a reversible equilibrium with its trimeric

anhydride (boroxine).

Observation: NMR spectra in non-protic solvents (e.g.,

) often show broadened peaks or multiple sets of signals due to partial dehydration.

Mitigation: For analytical purity checks (

NMR), add a drop of

or

to the NMR tube to shift the equilibrium entirely to the monomeric acid form.
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Storage Protocol
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Risk: Prolonged exposure to moist air can lead to protodeboronation (loss of the boron

group), yielding the parent diaryl ether.

Applications: The Suzuki-Miyaura Coupling
The primary utility of CAS 1256358-57-2 is as a nucleophilic coupling partner to attach the 4-(4-

chloro-2-fluorophenoxy)phenyl motif to heteroaromatic cores (pyridines, pyrimidines,

quinolines).

Mechanistic Insight
The electron-donating nature of the ether oxygen (phenoxy group) increases the electron

density on the phenyl ring attached to the boron. This facilitates the transmetallation step in the

Suzuki cycle, generally making this compound more reactive than electron-deficient arylboronic

acids.

Catalytic Cycle Visualization

Pd(0) Active Species Oxidative Addition
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Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-rich ether accelerates Transmetallation.
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Experimental Protocol: Standard Cross-Coupling
Objective: Coupling (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid with a heteroaryl

chloride (e.g., 4-chloropyridine).

Reagents:

Boronic Acid (1.2 equiv)

Aryl Halide (1.0 equiv)

Catalyst:

(3-5 mol%)

Base:

(2.0 M aq. solution, 3 equiv)

Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

Charge: In a reaction vial, combine the aryl halide (1.0 mmol) and boronic acid (1.2 mmol,

320 mg).

Catalyst Addition: Add

(0.03 mmol).

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and

solution (1.5 mL).

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of

halide + 222.6 - 35.5).

Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase over
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.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Note on Scavenging: If residual Palladium is a concern for biological testing, treat the organic

phase with a metal scavenger (e.g., SiliaMetS® Thiol) prior to concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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